molecular formula C25H29F3N2O3S B3007315 1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide CAS No. 1252568-95-8

1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide

Cat. No.: B3007315
CAS No.: 1252568-95-8
M. Wt: 494.57
InChI Key: YEPBSTZYUBZTBG-UHFFFAOYSA-N
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Description

1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29F3N2O3S and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Enzyme Inhibition

A study focused on synthesizing and characterizing various O-substituted derivatives of a related compound, highlighting their potential in targeting enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These derivatives demonstrated significant activity against the BChE enzyme, suggesting potential applications in enzyme inhibition and therapeutic research (Khalid et al., 2013).

Catalytic Applications

A study described the use of sulfonamides, including compounds similar to 1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide, in catalytic reactions. These compounds showed promise in oxidative conditions, leading to the production of heterocyclic compounds like N-sulfonylpyrrolidines. This research opens up avenues for using these compounds in synthetic organic chemistry and catalysis (Moskalik et al., 2017).

Molecular Docking and Inhibition Studies

Another study involved the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, closely related to the compound . These derivatives were evaluated for their enzyme inhibition capabilities against AChE and BChE, showing strong potential as inhibitors. Molecular docking studies also suggested their strong interaction with human proteins, emphasizing their relevance in medicinal chemistry (Khalid, Rehman, & Abbasi, 2014).

Lewis Basic Catalyst Applications

Research into l-Piperazine-2-carboxylic acid derived N-formamides, which are structurally related to the target compound, revealed their efficacy as Lewis basic catalysts. These compounds showed high enantioselectivity and yields in various substrates, indicating their usefulness in asymmetric synthesis and catalytic applications (Wang et al., 2006).

Tumor Necrosis Factor-alpha Inhibition

A study synthesized derivatives incorporating elements of the target compound structure and investigated their inhibitory activities against tumor necrosis factor-alpha and matrix metalloproteinase. The results highlighted the potential of these compounds in therapeutic applications, particularly in inflammatory diseases and cancer research (Venkatesan et al., 2004).

Antibacterial Activity

A study synthesized N, N-Diethylamide bearing benzenesulfonamide derivatives, structurally similar to the compound , and evaluated their antibacterial activity. The findings demonstrated potent antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Ajani et al., 2013).

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F3N2O3S/c1-2-7-23(21-10-6-11-22(18-21)25(26,27)28)29-24(31)20-12-15-30(16-13-20)34(32,33)17-14-19-8-4-3-5-9-19/h3-6,8-11,14,17-18,20,23H,2,7,12-13,15-16H2,1H3,(H,29,31)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBSTZYUBZTBG-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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